Cas no 29455-11-6 (4-Methoxy-3,5-dinitrotoluene)

4-Methoxy-3,5-dinitrotoluene is a nitroaromatic compound characterized by the presence of a methoxy group and two nitro substituents on a toluene backbone. Its molecular structure imparts stability and reactivity, making it useful in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex compounds. The electron-withdrawing nitro groups enhance its suitability for electrophilic substitution reactions, while the methoxy group contributes to solubility in organic solvents. This compound is often employed in research applications requiring precise functionalization of aromatic systems. Proper handling is essential due to its potential sensitivity to heat and shock, in line with standard safety protocols for nitroaromatics.
4-Methoxy-3,5-dinitrotoluene structure
4-Methoxy-3,5-dinitrotoluene structure
Product Name:4-Methoxy-3,5-dinitrotoluene
CAS No:29455-11-6
MF:C8H8N2O5
MW:212.15952205658
MDL:MFCD00192097
CID:290046
PubChem ID:87559465
Update Time:2025-06-08

4-Methoxy-3,5-dinitrotoluene Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dinitro-4-methyl anisole
    • 4-Methoxy-3,5-dinitrotoluene
    • 2,6-DINITRO-4-METHYLANISOLE (BULK)
    • 2-methoxy-5-methyl-1,3-dinitrobenzene
    • 1-Methoxy-4-methyl-2,6-dinitrobenzene
    • 2,5-DIMETHYL-1-[3-(METHYLTHIO)PHENYL]-1H-PYRROLE-3-CARBALDEHYDE
    • 3.5-Dinitro-4-methoxy-toluol
    • 4-Methyl-2,6-dinitro-anisol
    • 4-methyl-2,6-dinitro-anisole
    • 4-Methyl-2,6-dinitroanisole
    • Methyl-(2.6-dinitro-4-methyl-phenyl)-aether
    • 2,6-Dinitro-4-methylanisole
    • HVNUPXQONRHUOX-UHFFFAOYSA-N
    • Benzene, 2-methoxy-5-methyl-1,3-dinitro-
    • NSC89790
    • NCIOpen2_006281
    • OR9520
    • TRA0060169
    • 1,3-Dinitro-2-methoxy-5-methylbenzene
    • 2-
    • SCHEMBL4653538
    • AKOS025402721
    • 29455-11-6
    • M1842
    • DTXSID80293473
    • AS-47926
    • F17015
    • 2-methoxy-5-methyl-1, 3-dinitrobenzene
    • 2 pound not6-dinitro-4-methylanisole
    • MFCD00192097
    • NSC-89790
    • 2-Methoxy-5-methyl-1,3-dinitrobenzene #
    • MDL: MFCD00192097
    • Inchi: 1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3
    • InChI Key: HVNUPXQONRHUOX-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(C)=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 212.04300
  • Monoisotopic Mass: 212.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 101

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.383
  • Melting Point: 122.0 to 126.0 deg-C
  • Boiling Point: 368.9 °C at 760 mmHg
  • Flash Point: 182.9 °C
  • Refractive Index: 1.577
  • PSA: 100.87000
  • LogP: 2.86640
  • Solubility: Not determined

4-Methoxy-3,5-dinitrotoluene Security Information

4-Methoxy-3,5-dinitrotoluene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methoxy-3,5-dinitrotoluene Pricemore >>

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Additional information on 4-Methoxy-3,5-dinitrotoluene

Chemical Profile of 4-Methoxy-3,5-dinitrotoluene (CAS No. 29455-11-6)

4-Methoxy-3,5-dinitrotoluene (CAS No. 29455-11-6) is a nitro-substituted aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by a methoxy group and two nitro groups positioned at the 3rd and 5th carbon atoms of a toluene backbone, exhibits a rich chemical reactivity that makes it a valuable intermediate in synthetic chemistry. The presence of these functional groups imparts distinct electronic and steric effects, influencing its behavior in various chemical transformations and potential applications.

The structure of 4-Methoxy-3,5-dinitrotoluene contributes to its versatility as a building block in the synthesis of more complex molecules. The methoxy group (-OCH₃) introduces a polar character, enhancing solubility in polar solvents and facilitating interactions with biological targets. Conversely, the nitro groups (-NO₂) are known for their strong electron-withdrawing effects, which can modulate the reactivity of adjacent functional groups. This combination of electronic and steric influences makes it an intriguing candidate for further derivatization and functionalization.

In recent years, 4-Methoxy-3,5-dinitrotoluene has been explored in the context of medicinal chemistry for its potential as a precursor in the development of novel therapeutic agents. The nitroaromatic core is a common motif in pharmaceuticals, where it serves as a pharmacophore or scaffold for drug design. Researchers have been particularly interested in leveraging the reactivity of the nitro groups for selective reduction to amino groups, which can then be further modified to introduce additional pharmacological functionalities. This approach has been applied in the synthesis of bioactive molecules targeting various disease pathways.

One notable area of research involves the use of 4-Methoxy-3,5-dinitrotoluene in the development of antimicrobial agents. The structural features of this compound allow for interactions with bacterial enzymes and cell wall components, leading to mechanisms that inhibit microbial growth. Studies have demonstrated that derivatives of nitroaromatics can exhibit potent activity against resistant strains of bacteria by disrupting essential metabolic pathways. The methoxy group further enhances binding affinity by participating in hydrogen bonding interactions with biological targets.

Additionally, 4-Methoxy-3,5-dinitrotoluene has found applications in materials science, particularly in the synthesis of advanced polymers and dyes. The nitro groups contribute to cross-linking capabilities when incorporated into polymer backbones, resulting in materials with enhanced thermal stability and mechanical strength. In dye chemistry, the compound serves as a precursor for vibrant pigments used in textiles and industrial applications. Its ability to form stable complexes with metal ions also makes it useful in catalytic systems.

The synthesis of 4-Methoxy-3,5-dinitrotoluene typically involves multi-step organic transformations starting from readily available aromatic precursors such as toluene or xylene derivatives. Key steps often include methylation followed by selective nitration at specific positions using reagents like nitric acid or mixed acid systems under controlled conditions. Advances in catalytic methods have improved yields and selectivity, reducing unwanted byproducts and environmental impact.

In terms of analytical characterization, 4-Methoxy-3,5-dinitrotoluene is typically analyzed using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise identification and quantification of impurities or degradation products, ensuring compliance with regulatory standards for pharmaceutical use. Spectroscopic data confirms the integrity of the compound and supports its application in downstream processes.

The safety profile of 4-Methoxy-3,5-dinitrotoluene is another critical consideration during its handling and application. While not classified as hazardous under normal conditions, appropriate precautions must be taken to avoid prolonged exposure due to potential skin or respiratory irritation. Storage should be conducted in a cool, dry environment away from incompatible substances such as strong oxidizers or acids. Industrial-scale handling requires adherence to good manufacturing practices (GMP) to ensure worker safety and product quality.

Future research directions for 4-Methoxy-3,5-dinitrotoluene may focus on expanding its utility in drug discovery through innovative synthetic strategies or exploring new applications in green chemistry where sustainable methodologies are prioritized. Collaborative efforts between academia and industry could accelerate the development pipeline by integrating computational modeling with experimental validation.

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